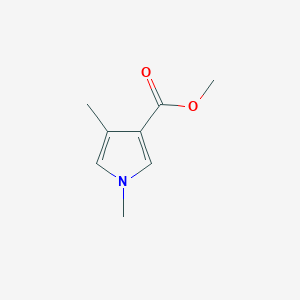
2-fluoro-2-(4-phenylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-phenylphenyl)acetic acid (FPA) is an organic compound that belongs to the family of carboxylic acids. It is a type of carboxylic acid that contains both a fluorine atom and a phenyl group. FPA is a colorless, odorless, water-soluble compound that can be used as a reagent in organic synthesis. FPA has a wide range of applications in the pharmaceutical and chemical industries, including as an intermediate in the synthesis of drugs and other compounds.
Mecanismo De Acción
2-fluoro-2-(4-phenylphenyl)acetic acid is an acid that can react with bases to form salts. The reaction between 2-fluoro-2-(4-phenylphenyl)acetic acid and a base can be catalyzed by enzymes, such as esterases and amidases. 2-fluoro-2-(4-phenylphenyl)acetic acid can also react with amines to form amides, and with alcohols to form esters. 2-fluoro-2-(4-phenylphenyl)acetic acid can also react with other carboxylic acids to form anhydrides.
Biochemical and Physiological Effects
2-fluoro-2-(4-phenylphenyl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 2-fluoro-2-(4-phenylphenyl)acetic acid has also been found to have anti-inflammatory and analgesic effects, and to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-2-(4-phenylphenyl)acetic acid has several advantages for use in laboratory experiments. It is a stable compound and is easily synthesized in the laboratory. It is also relatively inexpensive, and can be stored for long periods of time without significant degradation. The major limitation of 2-fluoro-2-(4-phenylphenyl)acetic acid is its low solubility in water, which limits its use in certain experiments.
Direcciones Futuras
The use of 2-fluoro-2-(4-phenylphenyl)acetic acid in scientific research is expected to increase in the future. It is likely that 2-fluoro-2-(4-phenylphenyl)acetic acid will be used in the development of new drugs and other compounds. It is also possible that 2-fluoro-2-(4-phenylphenyl)acetic acid will be used in the study of enzyme-catalyzed reactions and the structure and function of proteins. Additionally, 2-fluoro-2-(4-phenylphenyl)acetic acid may be used in the development of new analytical techniques and in the study of biochemical and physiological effects. Finally, 2-fluoro-2-(4-phenylphenyl)acetic acid may be used in the development of new materials and in the study of environmental pollutants.
Métodos De Síntesis
2-fluoro-2-(4-phenylphenyl)acetic acid is synthesized by the reaction of 4-fluorobenzoic acid and 4-phenylphenol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at a temperature of about 100°C for a period of 1-2 hours. The product is then purified by recrystallization from a solvent such as methanol or ethanol.
Aplicaciones Científicas De Investigación
2-fluoro-2-(4-phenylphenyl)acetic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. 2-fluoro-2-(4-phenylphenyl)acetic acid is also used as a model compound in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
2-fluoro-2-(4-phenylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTVGRMQNXPBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl(fluoro)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)


![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)






